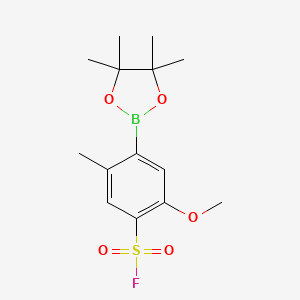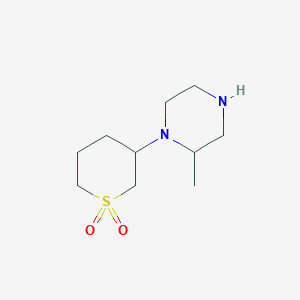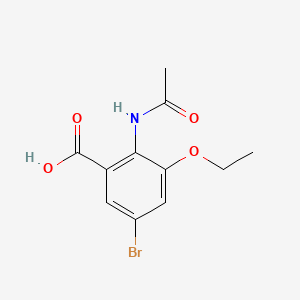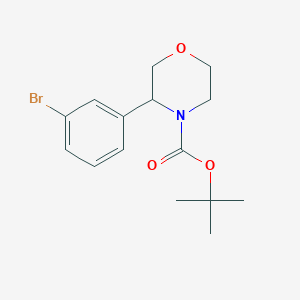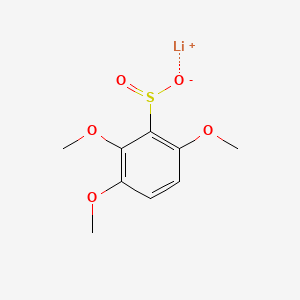![molecular formula C6H3BrClN3 B13493401 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridazine ring, and it is substituted with bromine and chlorine atoms. Nitrogen-containing heterocycles like this compound are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolopyrazine derivatives often includes cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit protein kinases, such as MAP kinases, cyclin-dependent kinases, and glycogen synthase kinase-3 . These interactions can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, the compound may inhibit topoisomerase II, Jak3, FGFR, SYK, and RSK, and suppress the HIF-1 pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
Uniqueness
This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-2-9-4-1-5(8)10-11-6(3)4/h1-2,9H |
InChI Key |
UJXMRVXXDWXUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN=C1Cl)C(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
